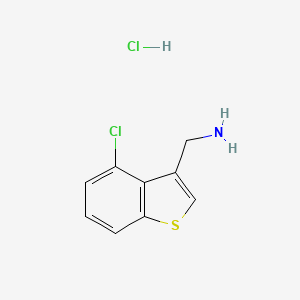
4,4-Difluoro-2-phenylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-phenylpyrrolidine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Difluoro-2-methylpyrrolidine hydrochloride
- 4,4-Difluoro-2-ethylpyrrolidine hydrochloride
- 4,4-Difluoro-2-propylpyrrolidine hydrochloride
Uniqueness
4,4-Difluoro-2-phenylpyrrolidine hydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs .
Propiedades
Fórmula molecular |
C10H12ClF2N |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
4,4-difluoro-2-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H |
Clave InChI |
LICZBONMURTOMO-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(F)F)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
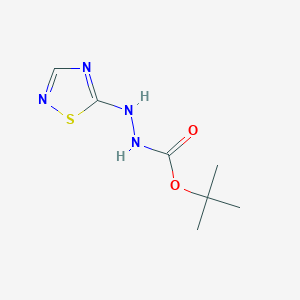
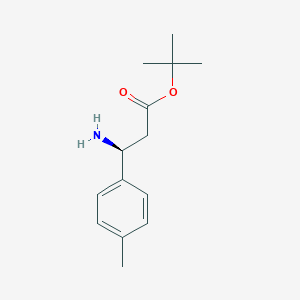
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)

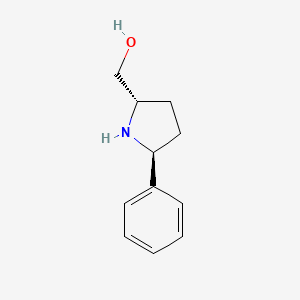
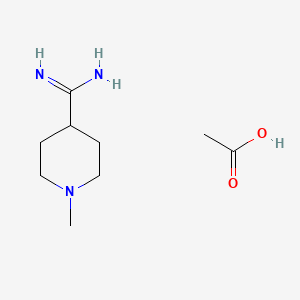
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
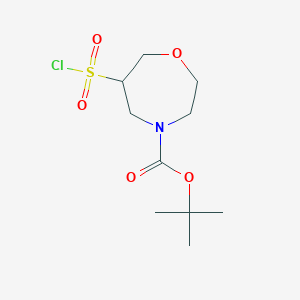
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
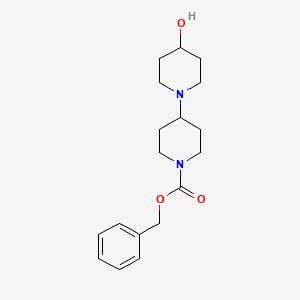
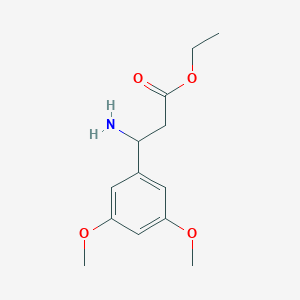
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
